molecular formula C15H11NO5S B2988443 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid CAS No. 694473-93-3

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid

Cat. No.: B2988443
CAS No.: 694473-93-3
M. Wt: 317.32
InChI Key: SZXYUCMJXHGNGH-UHFFFAOYSA-N
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Description

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid is a fascinating organic compound featuring a benzisothiazole structure. This compound is of interest due to its unique chemical and pharmacological properties. It comprises a benzene ring fused to an isothiazole ring, which is further functionalized with a benzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid generally involves multiple-step organic reactions. One common method starts with 1,2-benzisothiazol-3(2H)-one as the precursor, which undergoes sulfonation, followed by alkylation and carboxylation steps under controlled conditions. The reaction conditions typically involve the use of catalysts, solvents, and careful temperature management.

Industrial Production Methods

Industrial synthesis of this compound often employs similar synthetic routes but on a larger scale, with optimization for yield and purity. It typically involves batch or continuous flow processes, utilizing advanced reactors and purification systems. Large-scale production emphasizes efficiency, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid undergoes various chemical reactions including:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents, leading to changes in the oxidation states of the sulfur atom.

  • Reduction: : Reduction reactions can convert the sulfonyl groups to sulfides.

  • Substitution: : The benzisothiazole ring can undergo electrophilic or nucleophilic substitutions, depending on the reaction conditions.

Common Reagents and Conditions

Typical reagents for these reactions include sulfur trioxide for sulfonation, alkyl halides for alkylation, and carboxylation reagents such as carbon dioxide under specific conditions. Common solvents include dichloromethane, acetonitrile, and water, with reaction conditions varying from ambient to elevated temperatures.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Yields thiols or sulfides.

  • Substitution: : Leads to various substituted benzisothiazole derivatives depending on the substituents and conditions used.

Scientific Research Applications

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid has several important applications:

  • Chemistry: : Utilized as a starting material for synthesizing more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Explored for its potential therapeutic effects, particularly its anti-inflammatory and antimicrobial properties.

  • Industry: : Used as an intermediate in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Comparing 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid with similar compounds highlights its unique properties:

  • Similar Compounds: : Include derivatives like benzisothiazole-3-one and other sulfonamide-based compounds.

  • Uniqueness: : Its unique structure offers distinctive reactivity and potential biological activity that sets it apart from other compounds in its class.

Properties

IUPAC Name

4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYUCMJXHGNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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